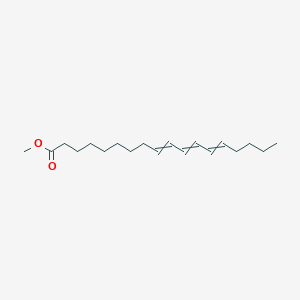
9,11,13-Octadecatrienoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is commonly found in plant seed oils, such as bitter gourd seed oil and tung oil, where it constitutes a significant portion of the total fatty acid composition . It has garnered attention for its potential biological activities, including tumor growth suppression and apoptosis induction in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,11,13-Octadecatrienoic acid, methyl ester typically involves the esterification of the corresponding free fatty acid. This can be achieved through the reaction of 9,11,13-Octadecatrienoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the free fatty acid from plant seed oils, followed by esterification. The extraction process may include solvent extraction or mechanical pressing, followed by purification steps to isolate the desired fatty acid . The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9,11,13-Octadecatrienoic acid, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include epoxides, hydroxylated derivatives, and halogenated fatty acid methyl esters .
Applications De Recherche Scientifique
9,11,13-Octadecatrienoic acid, methyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 9,11,13-Octadecatrienoic acid, methyl ester exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: In colon cancer cells, the compound induces apoptosis through the upregulation of genes such as GADD45, p53, and PPARγ. This leads to programmed cell death, which is a crucial mechanism for cancer therapy.
Lipid Peroxidation: The compound induces lipid peroxidation, resulting in the generation of reactive oxygen species (ROS) that cause cellular damage and apoptosis.
Enzyme Inhibition: It inhibits DNA polymerases and topoisomerases, which are essential for DNA replication and repair, thereby preventing cancer cell proliferation.
Comparaison Avec Des Composés Similaires
9,11,13-Octadecatrienoic acid, methyl ester can be compared with other similar compounds, such as:
α-Linolenic Acid (9Z,12Z,15Z-Octadecatrienoic Acid): Found in many cooking oils, it is an essential fatty acid with anti-inflammatory properties.
γ-Linolenic Acid (6Z,9Z,12Z-Octadecatrienoic Acid): Found in evening primrose oil, it is known for its role in reducing inflammation and promoting skin health.
Punicic Acid (9Z,11E,13Z-Octadecatrienoic Acid): Found in pomegranate seed oil, it has been studied for its anti-inflammatory and anticancer properties.
Uniqueness: What sets this compound apart is its conjugated double bond system, which contributes to its unique chemical reactivity and biological activity. Its ability to induce apoptosis and inhibit key enzymes involved in DNA replication makes it a promising compound for cancer research .
Propriétés
Numéro CAS |
21850-57-7 |
|---|---|
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
methyl octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3 |
Clé InChI |
KOJYENXGDXRGDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=CC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



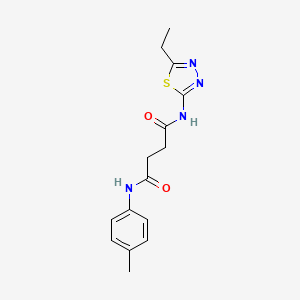
![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)

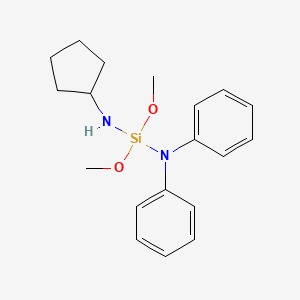
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
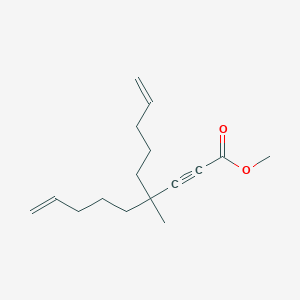
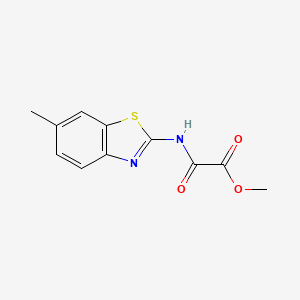
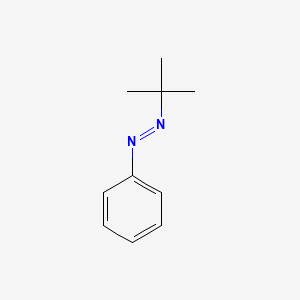
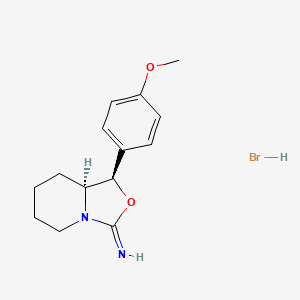
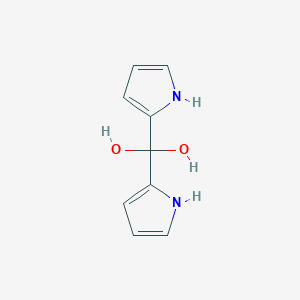
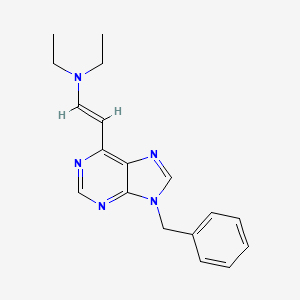
methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
